molecular formula C11H14N2O B8475500 4-(2-Amino-2-methylpropoxy)benzonitrile

4-(2-Amino-2-methylpropoxy)benzonitrile

Cat. No. B8475500
M. Wt: 190.24 g/mol
InChI Key: UNRGKDRYVAJCKR-UHFFFAOYSA-N
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Patent
US05811424

Procedure details

4.0 g of 60% sodium hydride was added to a solution containing 8.9 g of 2-amino-2-methyl-1-propanol dissolved in 100 ml of N,N-dimethylformamide in an ice bath. After the reaction mixture was stirred for 30 minutes at room temperature, 13.7 g of 4-chlorobenzonitrile was added to the reaction mixture and the reaction mixture was stirred for 15 hours at room temperature. The reaction mixture was poured into water. The organic layer of the reaction mixture was extracted with ethyl acetate, washed with water, and then dried over anhydrous magnesium sulfate. After the solvent was removed under reduced pressure. The fraction possessing a low boiling point was removed from the residue, thus obtaining 15 g of the desired product (yield: 79%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][OH:6].Cl[C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1.O>CN(C)C=O>[C:14]([C:13]1[CH:16]=[CH:17][C:10]([O:6][CH2:5][C:4]([NH2:3])([CH3:8])[CH3:7])=[CH:11][CH:12]=1)#[N:15] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
NC(CO)(C)C
Step Three
Name
Quantity
13.7 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 hours at room temperature
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The organic layer of the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
was removed from the residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CC=C(OCC(C)(C)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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